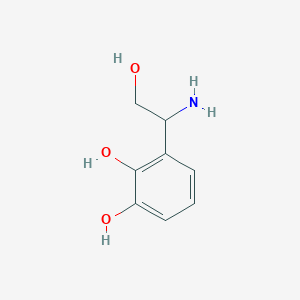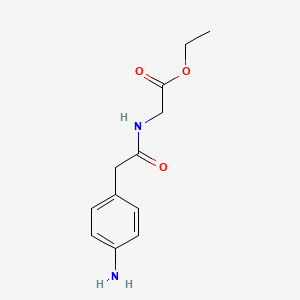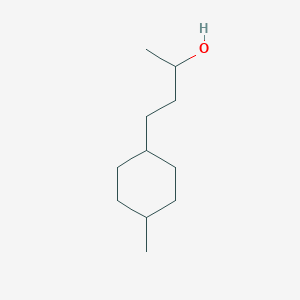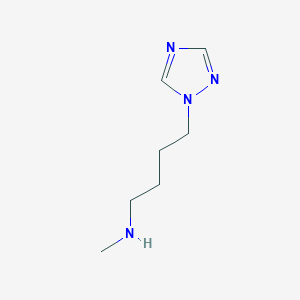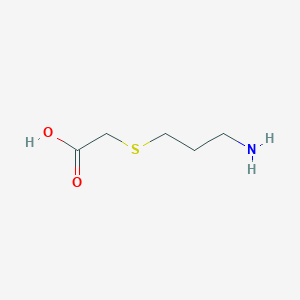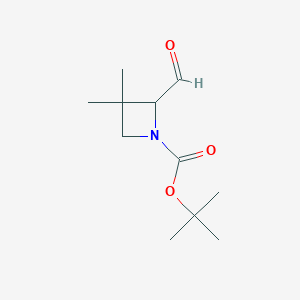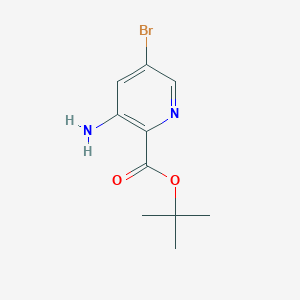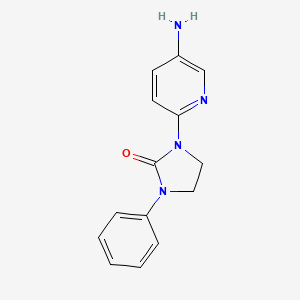
Ethyl l-alanyl-l-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl l-alanyl-l-alaninate is a dipeptide ester derived from the amino acid alanine. It is a compound of interest in various fields of chemistry and biochemistry due to its unique properties and potential applications. The compound’s structure consists of two alanine molecules linked by a peptide bond, with an ethyl ester group attached to the terminal carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl l-alanyl-l-alaninate typically involves the esterification of l-alanine followed by peptide bond formation. One common method includes the reaction of l-alanine with ethanol in the presence of an acid catalyst to form ethyl l-alaninate. This intermediate is then coupled with another molecule of l-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl l-alanyl-l-alaninate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield l-alanyl-l-alanine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for peptide esters.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Peptide Coupling: DCC, NHS, or other peptide coupling reagents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: l-Alanyl-l-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl l-alanyl-l-alaninate has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and metabolism.
Industry: Utilized in the synthesis of more complex peptides and as a building block for various biochemical compounds
Mechanism of Action
The mechanism of action of ethyl l-alanyl-l-alaninate involves its interaction with enzymes and other biomolecules. The compound can be hydrolyzed by proteases to release l-alanine, which can then participate in various metabolic pathways. The ethyl ester group may also facilitate the compound’s transport across cell membranes, enhancing its bioavailability .
Comparison with Similar Compounds
L-Alanine Ethyl Ester: A simpler ester of alanine, lacking the peptide bond.
L-Alanyl-L-Glutamine: Another dipeptide with different amino acid composition.
L-Alanyl-L-Alanine: The non-esterified form of ethyl l-alanyl-l-alaninate.
Uniqueness: this compound is unique due to its combination of an ethyl ester group and a dipeptide structure. This combination provides distinct properties such as enhanced solubility and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |
InChI |
InChI=1S/C8H16N2O3/c1-4-13-8(12)6(3)10-7(11)5(2)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
LVDZTPCFSHSXMK-WDSKDSINSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


